REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([NH:8][S:9]([CH3:12])(=[O:11])=[O:10])=[C:6]([CH3:13])[C:5]([O:14][CH2:15][C:16]#[N:17])=[CH:4][CH:3]=1.Cl.[NH:19]1CCN=[C:20]1[CH2:24]OC1C=C(NS(C)(=O)=O)C=CC=1.NC1C=C(C=CC=1)OCC#N>>[ClH:1].[Cl:1][C:2]1[C:7]([NH:8][S:9]([CH3:12])(=[O:10])=[O:11])=[C:6]([CH3:13])[C:5]([O:14][CH2:15][C:16]2[NH:19][CH2:20][CH2:24][N:17]=2)=[CH:4][CH:3]=1 |f:1.2,4.5|
|
Name
|
N-(6-chloro-3-cyanomethoxy-2-methylphenyl)-methanesulfonamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=C1NS(=O)(=O)C)C)OCC#N
|
Name
|
N-[3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)phenyl] methanesulfonamide hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.N1C(=NCC1)COC=1C=C(C=CC1)NS(=O)(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=C(OCC#N)C=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=CC=C(C(=C1NS(=O)(=O)C)C)OCC=1NCCN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |